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Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B15543820

An In-depth Analysis of the Dual FAK/Pyk2 Inhibitor for Cancer Research and Drug
Development

Abstract

PF-562271 hydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule
inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2
(Pyk2).[1][2] With high selectivity and reversible binding, PF-562271 serves as a critical tool in
oncological research, demonstrating significant anti-tumor and anti-angiogenic activities.[2]
This technical guide provides a comprehensive overview of PF-562271 hydrochloride,
including its mechanism of action, a summary of key quantitative data, detailed experimental
protocols, and visualizations of relevant biological pathways and workflows to support
researchers and drug development professionals.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in
cellular signaling pathways downstream of integrins and growth factor receptors.[3] Its
activation is crucial for cell adhesion, migration, proliferation, and survival.[2] Overexpression
and constitutive activation of FAK are frequently observed in various human cancers and are
associated with increased tumor aggressiveness and metastasis.[1] Pyk2, a homolog of FAK,
shares overlapping functions and also contributes to cancer progression.[1] The strategic
inhibition of FAK and Pyk2 presents a promising therapeutic approach for cancer treatment.
PF-562271 hydrochloride has emerged as a selective inhibitor, enabling the precise
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investigation of FAK/Pyk2 signaling in cancer biology and the development of novel anti-cancer
therapies. The compound has undergone Phase I clinical trials in patients with advanced solid
tumors.[1]

Mechanism of Action

PF-562271 hydrochloride exerts its biological effects by binding to the ATP-binding pocket of
FAK and Pyk2, thereby preventing their catalytic activity.[4] This inhibition blocks the
autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and
activation of Src family kinases and the subsequent downstream signaling cascades.[2][5] The
disruption of the FAK signaling pathway by PF-562271 leads to the inhibition of several key
cellular processes implicated in cancer progression:

» Cell Migration and Invasion: By inhibiting FAK, PF-562271 disrupts the turnover of focal
adhesions, which is essential for cell motility. This leads to a reduction in cancer cell
migration and invasion.

» Cell Proliferation and Survival: FAK signaling promotes cell cycle progression and survival
through pathways such as PI3K/Akt and MAPK/ERK. Inhibition of FAK by PF-562271 can
induce G1 cell cycle arrest and apoptosis in tumor cells.[4]

e Angiogenesis: FAK is involved in endothelial cell migration and proliferation, which are
critical for the formation of new blood vessels that supply tumors. PF-562271 has been
shown to inhibit angiogenesis.

e Tumor Microenvironment Modulation: PF-562271 can alter the tumor microenvironment by
reducing the recruitment of tumor-associated macrophages and cancer-associated
fibroblasts, both of which contribute to tumor growth and metastasis.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for PF-562271 from various in vitro and in
vivo studies.

Table 1: In Vitro Inhibitory Activity of PF-562271

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/18339875/
https://www.benchchem.com/product/b15543820?utm_src=pdf-body
https://aacrjournals.org/mct/article/10/11/2135/91052/Inhibition-of-Focal-Adhesion-Kinase-by-PF-562-271
https://pmc.ncbi.nlm.nih.gov/articles/PMC3213273/
https://pubmed.ncbi.nlm.nih.gov/20495381/
https://aacrjournals.org/mct/article/10/11/2135/91052/Inhibition-of-Focal-Adhesion-Kinase-by-PF-562-271
https://pmc.ncbi.nlm.nih.gov/articles/PMC3213273/
https://pubmed.ncbi.nlm.nih.gov/20495381/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Target Assay Type IC50 Reference
Recombinant Kinase
FAK 1.5nM [1]
Assay
Recombinant Kinase
Pyk2 14 nM [1]
Assay
Phospho-FAK (Y397) Cell-based Assay 5nM [1]

Ewing Sarcoma Cell

Cell Viability Assay

Average of 2.4 uM

Lines
TC32 (Ewing o

Cell Viability Assay 2.1uM
Sarcoma)
A673 (Ewing o

Cell Viability Assay 1.7 uM
Sarcoma)

Table 2: In Vivo Efficacy of PF-562271 in Xenograft

Models
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Xenograft Tumor Growth
Cancer Type Dosage L Reference
Model Inhibition
25 mg/kg, p.o.,
PC3M-luc-C6 gxa P
Prostate Cancer BID, 5x/wk for 2 62% [6]
(subcutaneous)
weeks
Significant
25 mg/kg, p.o., o
PC3M-luc-C6 reduction in
Prostate Cancer ) BID, 5x/wk for 18 ) [6]
(metastasis) metastatic
days
growth
Pancreatic 50 mg/kg, p.o.,
BxPc3 86% [4]
Cancer BID
50 mg/kg, p.o.,
Prostate Cancer PC3-M 45% [4]
BID
2-fold greater
Lung Cancer H125 25 mgl/kg, BID ) [4]
apoptosis
Huh7.5 (in o _
Hepatocellular o ] Significant anti-
) combination with 15 mg/kg/day [7]
Carcinoma o tumor effect
sunitinib)

Table 3: Clinical Pharmacokinetic and Safety Data
(Phase 1)

Parameter Value Condition Reference

Maximum Tolerated

125 mg twice daily With food
Dose (MTD)

Recommended Phase

125 mg twice daily With food
Il Dose (RP2D)

Most Frequent Toxicity = Nausea (Grade 1 or 2)

o Headache,
Dose-Limiting

_ nausea/vomiting,
Toxicities (Grade 3)

dehydration, edema
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Signaling Pathways and Experimental Workflows
FAK Signaling Pathway Inhibition by PF-562271

The following diagram illustrates the central role of FAK in mediating signals from the
extracellular matrix (via integrins) and growth factors, and how PF-562271 disrupts these
pathways.
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Prepare Reagents:
- Purified FAK kinase domain
- ATP
- Peptide substrate (e.g., p(Glu/Tyr))
- Kinase buffer
- PF-562271 dilutions

Incubate FAK, ATP, and substrate

with PF-562271 or vehicle

Detect substrate phosphorylation
(e.g., ELISA with anti-phospho-tyrosine Ab)

Measure signal
(e.g., absorbance reading)

Analyze data and calculate IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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